1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.20115941 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Drug Design
The complex chemical structure of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide plays a crucial role in drug design and development, particularly in targeting specific receptors and enzymes. The presence of imidazole and pyrazole rings within its structure suggests potential interactions with various biological targets, contributing to its activity profile. For example, compounds with similar structural features have been explored for their affinity towards glycine transporters, indicating potential applications in modulating neurotransmitter activity (Yamamoto et al., 2016).
Synthesis and Functionalization
The synthetic pathways for creating derivatives of this compound and related compounds involve complex reactions that allow for the introduction of various functional groups. These synthetic strategies are crucial for the discovery of novel compounds with enhanced biological activities. For instance, the functionalization reactions of related pyrazole derivatives have been studied, providing insights into mechanisms that could be applied to similar compounds for therapeutic purposes (Yıldırım et al., 2005).
Antimycobacterial Activity
Derivatives of imidazo[1,2-a]pyridine, which share a core structural similarity with this compound, have been synthesized and shown to possess considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests potential research applications of similar compounds in developing treatments for tuberculosis and other mycobacterial infections (Lv et al., 2017).
Antitumor and Antibacterial Activities
Compounds structurally related to this compound have been evaluated for their antitumor and antibacterial activities. These studies highlight the potential of such compounds in the development of new therapeutic agents targeting various cancers and bacterial infections, underscoring the importance of chemical diversity and targeted synthesis in drug discovery (Rahmouni et al., 2014).
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the context of neurological disorders like psychosis . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-25-12-10-21-19(25)14-26-11-2-3-16(13-26)20(27)23-17-6-4-15(5-7-17)18-8-9-22-24-18/h4-10,12,16H,2-3,11,13-14H2,1H3,(H,22,24)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHTTFSFHEKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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